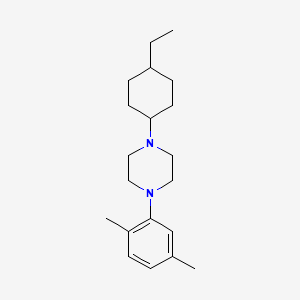
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine, also known as TQ, is a small molecule that has gained attention for its potential therapeutic properties. TQ belongs to the family of quinazolinamine compounds and has been studied extensively for its biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has also been shown to have neuroprotective effects, such as reducing the accumulation of amyloid-beta plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, there are also limitations to its use, such as its poor solubility in aqueous solutions and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine. One direction is the development of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the study of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine and its potential uses in other areas of medicine.
In conclusion, 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine is a small molecule with potential therapeutic properties that has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential uses of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine in medicine.
Synthesemethoden
The synthesis of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine involves the reaction of 2-aminopyridine with 3-pyridinylmethyl chloride to form an intermediate compound, which is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine to produce 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine. The synthesis of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-6-17(22-11-14-4-2-8-20-10-14)16-13-23-19(24-18(16)7-1)15-5-3-9-21-12-15/h2-5,8-10,12-13,17,22H,1,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXSTGQHMWHEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5973977.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5973994.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5973998.png)
![2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5974001.png)
![2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5974013.png)
![3-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5974020.png)
![5-[4-methoxy-3-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974028.png)
![11-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974036.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)